molecular formula C22H31NO4 B15108012 1-Acetyl-4-[3-(adamantanylamino)-2-hydroxypropoxy]-3-methoxybenzene

1-Acetyl-4-[3-(adamantanylamino)-2-hydroxypropoxy]-3-methoxybenzene

Cat. No.: B15108012
M. Wt: 373.5 g/mol
InChI Key: HZFXZHKHISCOTD-UHFFFAOYSA-N
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Description

1-Acetyl-4-[3-(adamantanylamino)-2-hydroxypropoxy]-3-methoxybenzene is a complex organic compound characterized by its unique structure, which includes an adamantane moiety, a hydroxypropoxy group, and a methoxybenzene ring

Preparation Methods

The synthesis of 1-Acetyl-4-[3-(adamantanylamino)-2-hydroxypropoxy]-3-methoxybenzene involves several steps, typically starting with the preparation of the adamantane derivative. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . This intermediate can then be further reacted with appropriate reagents to introduce the hydroxypropoxy and methoxybenzene groups. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Acetyl-4-[3-(adamantanylamino)-2-hydroxypropoxy]-3-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to produce alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane moiety, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Acetyl-4-[3-(adamantanylamino)-2-hydroxypropoxy]-3-methoxybenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Acetyl-4-[3-(adamantanylamino)-2-hydroxypropoxy]-3-methoxybenzene involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with various biological receptors, potentially modulating their activity. The hydroxypropoxy and methoxybenzene groups may further enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

1-Acetyl-4-[3-(adamantanylamino)-2-hydroxypropoxy]-3-methoxybenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the adamantane moiety with the hydroxypropoxy and methoxybenzene groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C22H31NO4

Molecular Weight

373.5 g/mol

IUPAC Name

1-[4-[3-(1-adamantylamino)-2-hydroxypropoxy]-3-methoxyphenyl]ethanone

InChI

InChI=1S/C22H31NO4/c1-14(24)18-3-4-20(21(8-18)26-2)27-13-19(25)12-23-22-9-15-5-16(10-22)7-17(6-15)11-22/h3-4,8,15-17,19,23,25H,5-7,9-13H2,1-2H3

InChI Key

HZFXZHKHISCOTD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(CNC23CC4CC(C2)CC(C4)C3)O)OC

Origin of Product

United States

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